

"spectral data of Sodium 6-hydroxynaphthalene-2-sulfonate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B3419826

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **Sodium 6-hydroxynaphthalene-2-sulfonate**

Introduction

Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known in the industry as Schaeffer's Salt, is a pivotal organic compound with the molecular formula $C_{10}H_7NaO_4S$.^{[1][2][3]} This off-white, solid substance, which melts at over 300 °C, serves as a critical chemical intermediate.^{[1][2]} Its primary applications lie in the synthesis of a wide range of azo dyes and pigments used in the textile and food industries, including the well-known FD&C Red No. 40.^{[1][2][4][5]} Furthermore, its structural motif is valuable in the development of novel pharmaceutical agents and other fine chemicals.^{[5][6][7]}

Given its widespread use, the unambiguous confirmation of its molecular structure and the stringent assessment of its purity are paramount. Spectroscopic analysis provides a powerful, non-destructive suite of tools to achieve this. This guide offers a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as applied to the characterization of **Sodium 6-hydroxynaphthalene-2-sulfonate**. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data, offering a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Interrogation Points

The structure of **Sodium 6-hydroxynaphthalene-2-sulfonate** comprises a naphthalene core substituted with a hydroxyl (-OH) group at the 6-position and a sulfonate (-SO_3^-) group at the 2-position, with sodium as the counter-ion. Each unique proton and carbon atom in this structure will produce a distinct signal in NMR spectroscopy. The various functional groups (-OH, -SO_3^- , aromatic C=C) will absorb specific frequencies of infrared radiation, while the conjugated π -electron system of the naphthalene ring will give rise to a characteristic UV-Vis absorption spectrum.

Caption: Molecular structure of **Sodium 6-hydroxynaphthalene-2-sulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The Rationale Behind NMR

For a substituted naphthalene system, ^1H NMR is crucial for determining the substitution pattern by analyzing the chemical shifts and, more importantly, the coupling patterns (multiplicity and coupling constants) of the aromatic protons. ^{13}C NMR complements this by identifying the number of unique carbon environments, including quaternary carbons that are invisible in ^1H NMR. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is deliberate; it readily dissolves the ionic salt and its residual water peak does not obscure the aromatic region. Furthermore, the acidic proton of the hydroxyl group is often observable in DMSO-d₆.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **Sodium 6-hydroxynaphthalene-2-sulfonate** and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

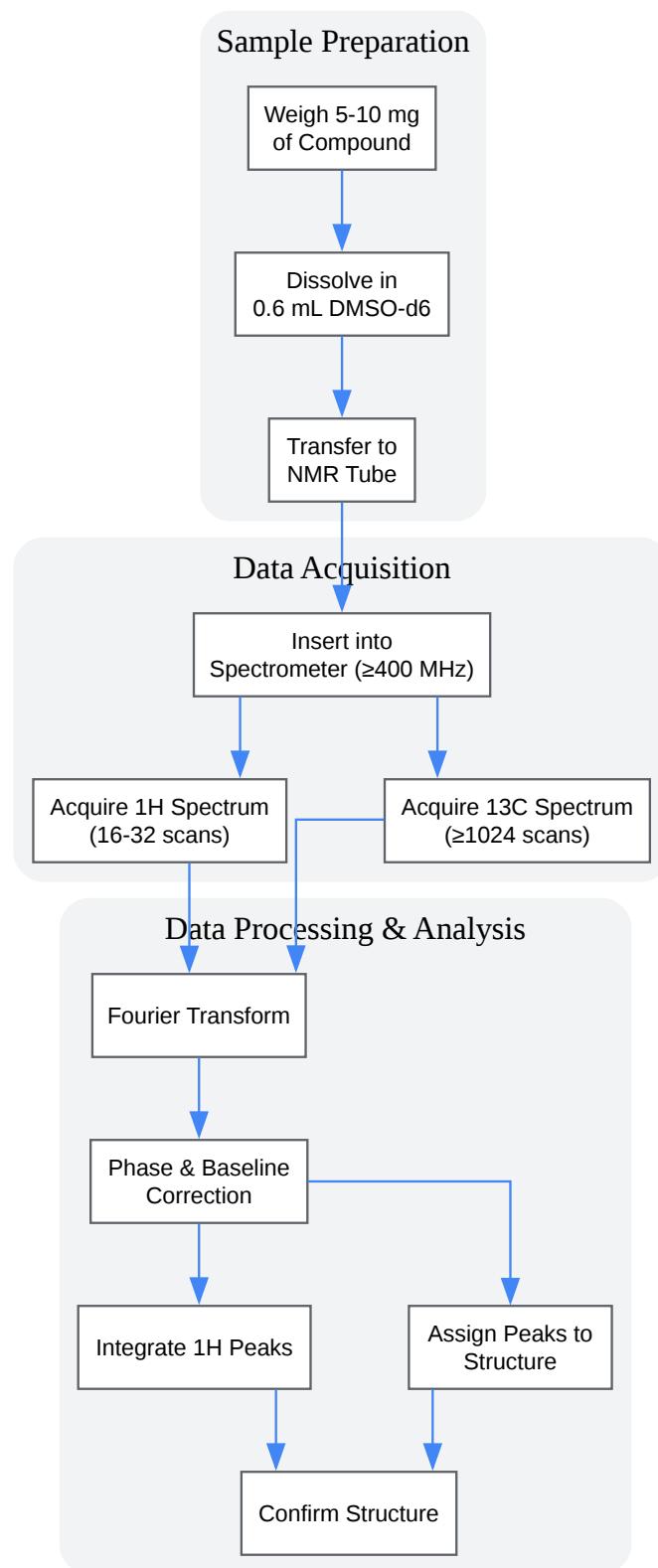
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[8]
- ¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Presentation & Interpretation

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Interpretation
H-1	~8.0	Doublet (d)	Adjacent to the electron-withdrawing SO ₃ ⁻ group.
H-3	~7.8	Doublet (d)	Ortho to the SO ₃ ⁻ group.
H-4	~7.9	Doublet (d)	Part of an ABC system on the sulfonated ring.
H-5	~7.2	Doublet (d)	Ortho to the OH group.
H-7	~7.1	Doublet of doublets (dd)	Coupled to H-5 and H-8.
H-8	~7.6	Doublet (d)	Peri to the OH group.

| 6-OH | ~9.5-10.5 | Broad singlet (br s) | Phenolic proton, exchangeable. |


Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO-d_6)

Carbon Position	Predicted Chemical Shift (δ , ppm)	Interpretation
C-1	~128	Aromatic CH
C-2	~140	Quaternary C attached to SO_3^-
C-3	~125	Aromatic CH
C-4	~129	Aromatic CH
C-4a	~130	Quaternary C at ring junction
C-5	~118	Aromatic CH
C-6	~155	Quaternary C attached to OH
C-7	~108	Aromatic CH
C-8	~126	Aromatic CH

| C-8a | ~135 | Quaternary C at ring junction |

Note: The chemical shifts presented are estimates based on data for structurally related naphthalenesulfonates and are subject to variation based on experimental conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.

Expertise & Experience: The Rationale Behind FTIR

For **Sodium 6-hydroxynaphthalene-2-sulfonate**, FTIR is essential for confirming the presence of the key hydroxyl (-OH) and sulfonate (-SO_3^-) groups. The solid nature of the compound makes the KBr pellet method an ideal choice.^[13] This technique involves grinding the sample with potassium bromide, which is transparent in the mid-IR range, and pressing it into a thin, transparent disk. This avoids solvent interference and provides a clear spectrum of the solid-state material.

Experimental Protocol: KBr Pellet Method

- Preparation: Gently grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.
- Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} , co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet must be recorded first.

Data Presentation & Interpretation

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3500 - 3200	O-H stretch (broad)	Hydroxyl (-OH)	The broadness indicates hydrogen bonding, confirming the phenolic group. [14]
3100 - 3000	C-H stretch	Aromatic C-H	Characteristic of the protons on the naphthalene ring.
~1600, ~1500	C=C stretch	Aromatic Ring	Skeletal vibrations of the naphthalene core. [15]
~1200, ~1035	S=O asymmetric & symmetric stretch	Sulfonate (-SO ₃ ⁻)	Strong, characteristic absorptions confirming the sulfonate group. [14] [15]
~1170	C-O stretch	Phenolic C-O	Indicates the bond between the aromatic ring and the hydroxyl oxygen.

| ~690 | C-S stretch | C-SO₃⁻ bond | Confirms the attachment of the sulfonate group to the carbon ring.[\[15\]](#) |

Note: Specific peak positions can be found on spectral databases.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The interpretation relies on established correlation tables.[\[19\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule.

Expertise & Experience: The Rationale Behind UV-Vis

The extended π -system of the naphthalene ring in **Sodium 6-hydroxynaphthalene-2-sulfonate** is expected to absorb UV radiation, leading to characteristic $\pi \rightarrow \pi^*$ electronic transitions. This technique is highly sensitive and is often used for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for confirming the presence of the aromatic chromophore. Water is an excellent solvent choice as it is transparent in the relevant UV range and readily dissolves the sample.

Experimental Protocol

- **Solution Preparation:** Prepare a stock solution of the compound in deionized water at a known concentration (e.g., 1 mg/100 mL). Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.0.
- **Data Acquisition:** Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with deionized water (the blank) and another with the sample solution.
- **Scanning:** Scan the sample from approximately 200 nm to 600 nm to record the absorption spectrum.[\[20\]](#)

Data Presentation & Interpretation

Table 4: Expected UV-Vis Absorption Maxima (in Water)

Approx. λ_{max} (nm)	Electronic Transition	Interpretation
~230	$\pi \rightarrow \pi^*$	High-energy transition characteristic of the naphthalene system.
~270 - 290	$\pi \rightarrow \pi^*$	Corresponds to the ${}^1\text{L}_\text{a}$ band of the naphthalene chromophore. [21]
~330 - 350	$\pi \rightarrow \pi^*$	Corresponds to the ${}^1\text{L}_\text{e}$ band, often shifted by the substituents. [21]

Note: The exact positions and intensities of the absorption maxima (λ_{\max}) can be influenced by solvent and pH.[21][22]

Mass Spectrometry (MS)

MS is a destructive technique that provides the exact molecular weight and, through fragmentation, information about the molecule's structure.

Expertise & Experience: The Rationale Behind MS

For an ionic, non-volatile compound like **Sodium 6-hydroxynaphthalene-2-sulfonate**, a soft ionization technique such as Electrospray Ionization (ESI) is required. ESI allows the transfer of ions from solution into the gas phase without significant fragmentation. Running the analysis in negative ion mode is the logical choice to directly detect the 6-hydroxynaphthalene-2-sulfonate anion. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition via a highly accurate mass measurement.

Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent mixture like water/methanol (50:50).
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Data Acquisition: Acquire the mass spectrum in negative ion mode (ESI-). The mass range should be set to scan from m/z 50 up to at least m/z 300 to ensure detection of the parent ion.
- Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 223) can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

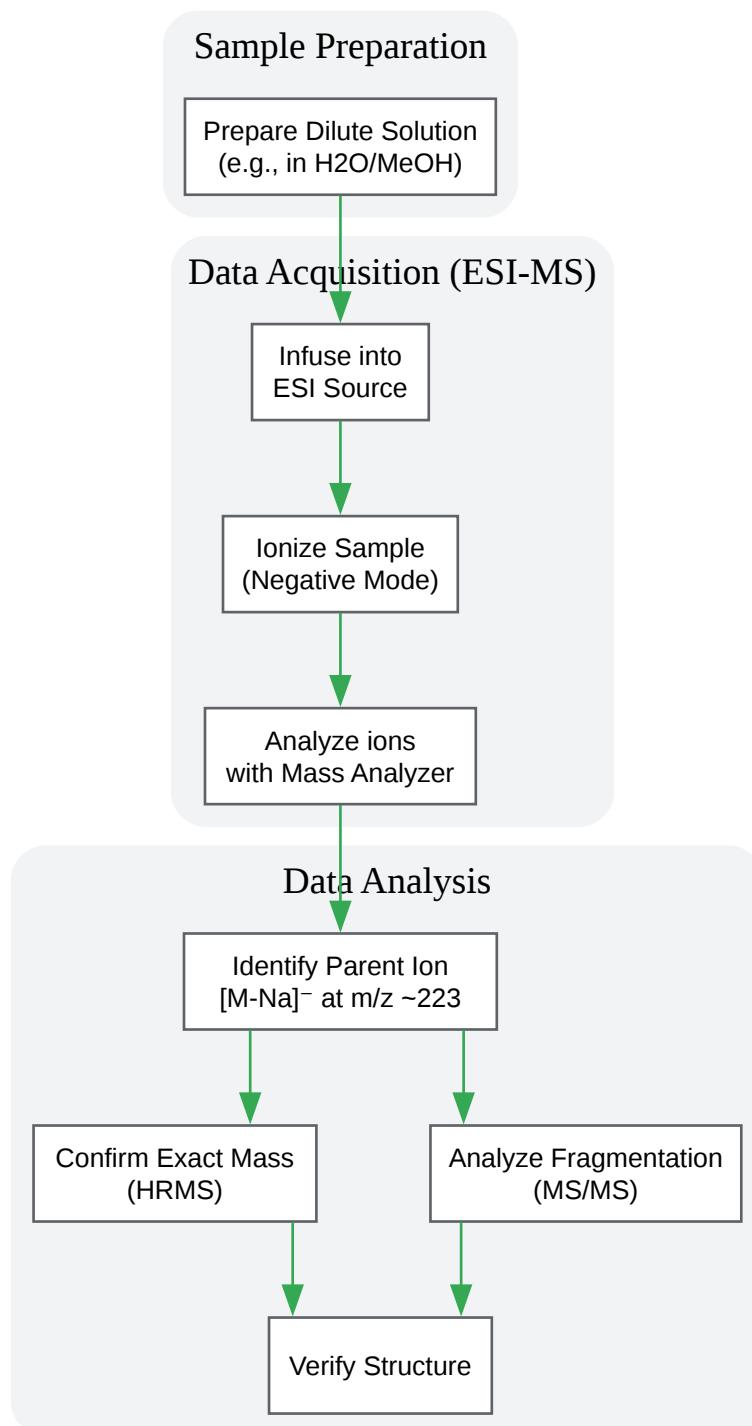

Data Presentation & Interpretation

Table 5: Expected Mass Spectrometry Data (ESI-)

m/z (Daltons)	Ion Species	Interpretation
223.0071	$[\text{M}-\text{Na}]^-$	The molecular ion of the 6-hydroxynaphthalene-2-sulfonate anion. The exact mass ($\text{C}_{10}\text{H}_7\text{O}_4\text{S}^-$) confirms the elemental composition.[23]

| 143.0502 | $[\text{M}-\text{Na}-\text{SO}_3]^-$ | A potential major fragment resulting from the loss of the sulfonate group (SO_3).[23] |

Mass Spectrometry Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for structural verification by mass spectrometry.

Conclusion

The comprehensive characterization of **Sodium 6-hydroxynaphthalene-2-sulfonate** is reliably achieved through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, FTIR confirms the presence of key functional groups, UV-Vis spectroscopy verifies the aromatic chromophore system, and mass spectrometry confirms the molecular weight and elemental composition. Together, these methods form a self-validating system that ensures the structural integrity and purity of this vital chemical intermediate, providing the necessary confidence for its use in research, development, and industrial manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium 6-hydroxynaphthalene-2-sulfonate Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-萘酚-6-磺酸 钠盐 水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. nbinfo.com [nbinfo.com]
- 7. Sodium 6-hydroxynaphthalene-2-sulfonate [myskinrecipes.com]
- 8. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0012322) [hmdb.ca]
- 9. Sodium 2,3-dihydroxynaphthalene-6-sulfonate(135-53-5) ^1H NMR [m.chemicalbook.com]
- 10. Sodium 2,3-dihydroxynaphthalene-6-sulfonate(135-53-5) ^{13}C NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Sodium 5-hydroxynaphthalene-1-sulphonate(5419-77-2) ^{13}C NMR [m.chemicalbook.com]

- 13. 2-Naphthol-6-sulfonic acid sodium | C10H7NaO4S | CID 23667648 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sodium 6-hydroxynaphthalene-2-sulfonate(135-76-2) IR Spectrum
[m.chemicalbook.com]
- 17. Sodium 2-Naphthol-6-sulfonate Hydrate | C10H9NaO5S | CID 23676760 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. instanano.com [instanano.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["spectral data of Sodium 6-hydroxynaphthalene-2-sulfonate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419826#spectral-data-of-sodium-6-hydroxynaphthalene-2-sulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com